![molecular formula C15H21N3O4S B6025529 N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6025529.png)
N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
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Overview
Description
“N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide” is an organic compound that contains several functional groups . It has an amine group (-NH2), a carbonyl group (C=O), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a sulfonyl group (-SO2-), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (the piperidine ring). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amine group could participate in reactions with acids to form amides, or it could undergo alkylation reactions. The carbonyl group could be involved in a variety of reactions, including nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make it a base, and the presence of a carbonyl group could make it a weak acid .Mechanism of Action
N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide is a selective and potent inhibitor of the proteasome. The proteasome is a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, which can ultimately lead to cell death. This compound specifically targets the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of most intracellular proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, which can ultimately lead to cell death. This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome. It has also been shown to have anti-inflammatory activity by inhibiting the degradation of IκBα, which is a key regulator of the NF-κB signaling pathway.
Advantages and Limitations for Lab Experiments
N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity and potency as a proteasome inhibitor. This makes it a useful tool for studying the role of the proteasome in various cellular processes. However, its potency can also be a limitation, as it may have off-target effects at higher concentrations. Another limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide. One direction is the development of more potent and selective proteasome inhibitors. This could lead to the development of more effective cancer therapies and treatments for inflammatory diseases. Another direction is the study of the proteasome in various cellular processes, such as protein quality control and antigen presentation. This could lead to a better understanding of the role of the proteasome in disease and the development of new therapies.
Synthesis Methods
The synthesis of N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide involves several steps. The starting material is N-phenyl-4-piperidone, which is reacted with ethyl sulfonate to form this compound(ethylsulfonyl)-4-piperidinone. This intermediate is then reacted with L-leucine amide to form this compound(ethylsulfonyl)-4-piperidinylcarbonyl-L-leucinamide, which is the final product. The overall yield of this synthesis is approximately 20%.
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have antitumor activity in various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. It has also been shown to have anti-inflammatory activity, which makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-23(21,22)18-9-3-4-12(10-18)15(20)17-13-7-5-11(6-8-13)14(16)19/h5-8,12H,2-4,9-10H2,1H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLELNPDUIOKJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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